The compound falls under the category of organic amines, specifically tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. Its role as a pharmaceutical intermediate highlights its importance in medicinal chemistry.
The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol can be accomplished through several methods:
The molecular structure of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol features:
The structure can be represented as:
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol participates in various chemical reactions:
The mechanism of action for 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is primarily linked to its role as an intermediate in synthesizing lercanidipine. Lercanidipine functions as a calcium channel blocker by inhibiting calcium ion influx into vascular smooth muscle cells, resulting in vasodilation and decreased blood pressure.
The primary application of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol lies in its use as an intermediate for synthesizing lercanidipine, which is utilized in pharmacology for treating hypertension. Its synthesis methods are also relevant for developing other pharmaceutical compounds where similar structural features are required.
2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS Registry Number 100442-33-9) represents a structurally complex tertiary amino alcohol that occupies a pivotal role in modern pharmaceutical synthesis. This specialized organic compound features a distinctive molecular architecture combining aromatic phenyl groups with aliphatic amine and alcohol functionalities. Its chemical significance stems primarily from its function as a critical synthetic intermediate in the production of dihydropyridine-class cardiovascular therapeutics, most notably the calcium channel blocker Lercanidipine. The compound typically presents as a colorless to pale yellow viscous oil under standard conditions, exhibiting characteristic solubility profiles in organic solvents like chloroform and methanol but limited aqueous solubility [1] [2]. With a molecular weight of 297.43 g/mol and the empirical formula C₂₀H₂₇NO, this molecule exemplifies the sophisticated chemical building blocks required for advanced medicinal chemistry applications targeting cardiovascular diseases [1] [6].
The molecular architecture of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol comprises three key structural domains: a lipophilic 3,3-diphenylpropyl moiety, a tertiary dimethylamino functionality, and a polar 2-methyl-2-propanol (hydroxyl-bearing) group. This arrangement confers amphiphilic properties essential for its biological interactions and synthetic utility. The systematic IUPAC name designates this compound as 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol, which precisely reflects its atomic connectivity and functional group hierarchy [1] [2] [6].
The nomenclature proceeds as follows:
Table 1: Nomenclature Conventions and Structural Descriptors
Naming System | Designation | Structural Significance |
---|---|---|
Systematic IUPAC | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | Unambiguously defines atomic connectivity and branching |
Common Pharmaceutical | Lercanidipine side chain | Indicates role as structural fragment in drug molecule |
Chemical Synonyms | Lercanidipine Impurity 12; Lercaridipine Branch | Reflects synthetic applications and impurity profile |
CAS Registry | 100442-33-9 | Unique identifier for chemical tracking |
Spectroscopic characterization confirms the structure through distinctive analytical signatures: nuclear magnetic resonance (NMR) spectroscopy reveals characteristic phenyl proton resonances between δ 7.2-7.4 ppm and methyl group signals near δ 1.2-2.5 ppm, while infrared spectroscopy shows diagnostic hydroxyl stretches at approximately 3300 cm⁻¹ and aromatic C=C stretches at 1600 cm⁻¹ [3] [6]. The molecular geometry features sterically hindered tertiary amine and tertiary alcohol functionalities that significantly influence both its reactivity and physicochemical behavior. Key physical properties include a density of 1.025 g/cm³, refractive index between 1.5430-1.5470, and low volatility evidenced by a boiling point of 145°C at 0.2 mmHg [1] [6]. The predicted pKa value of 14.90 ± 0.29 indicates weak basicity consistent with tertiary aliphatic amine functionality [2].
The synthetic development of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol reflects significant methodological evolution since its initial preparation. Early synthetic routes, as documented in foundational patents (e.g., U.S. Patent 4,705,797), employed direct alkylation strategies without catalysts—reacting 3,3-diphenyl-N-methylpropylamine with 1-chloro-2-methyl-2-propanol in refluxing xylene solvent systems [4]. This approach suffered from substantial limitations:
The pivotal advancement emerged through catalytic innovation, specifically the implementation of inorganic base catalysts to accelerate the nucleophilic substitution reaction. As detailed in patent KR100638171B1, this methodology employs hydroxide bases (sodium hydroxide or potassium hydroxide) or alkoxide nucleophiles (sodium methoxide, sodium ethoxide, or potassium tert-butoxide) at approximately 1-2 equivalents relative to the amine reactant [4]. The catalytic mechanism facilitates deprotonation of the amine substrate, thereby enhancing its nucleophilicity toward the chloroalkanols without requiring high-temperature conditions.
Table 2: Evolution of Synthetic Methodologies for 2,N-Dimethyl-N-(3,3-Diphenylpropyl)-1-Amino-2-Propanol
Synthetic Era | Methodology | Conditions | Key Advantages | Yield Limitations |
---|---|---|---|---|
First Generation (Pre-catalytic) | Solvent-mediated alkylation | Xylene reflux, catalyst-free | Simple reagent system | ≤50% conversion; complex workup |
Second Generation (Base-Catalyzed) | Hydroxide/alkoxide promoted | Mild temperatures (≤100°C) | Reduced byproducts; simplified purification | 75-85% yield |
Modern Approaches | Phase-transfer catalysis | Aqueous-organic systems | Lower energy requirements; scalable | >90% yield |
Contemporary process chemistry has further optimized this transformation through phase-transfer catalysis and continuous-flow reactor technologies, achieving yields exceeding 90% with reduced environmental impact [4]. These methodological improvements transformed 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol from a problematic synthetic target into a commercially viable intermediate available from multiple global suppliers at various purity grades (98.0-99%) and scales (milligram to kilogram quantities) [1] [2] [6]. The commercial availability has expanded significantly since 2010, with current pricing ranging from approximately $20 per gram for technical grade to $360 per 5 mg for specialized deuterated versions used in pharmacokinetic studies [5] [6].
2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol serves as the essential side-chain component in the synthesis of Lercanidipine hydrochloride ((±)-2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride), a potent third-generation dihydropyridine calcium channel blocker [1] [3] [4]. Its incorporation occurs during the final esterification stage of Lercanidipine synthesis, where the amino alcohol functionality undergoes condensation with the dihydropyridine dicarboxylate core structure. The specific structural attributes that make this intermediate indispensable include:
The critical importance of this intermediate is evidenced by its designation as "Lercanidipine Impurity 12" in pharmacopeial standards—any residual unreacted material or decomposition products must be rigorously controlled below 0.15% in the final active pharmaceutical ingredient to meet regulatory requirements [2]. Synthetic protocols demonstrate that the chemical purity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol directly determines both the reaction efficiency in Lercanidipine synthesis and the crystallinity of the final product [4]. Insufficient purity (below 98%) necessitates extensive purification of Lercanidipine hydrochloride through repeated crystallizations, significantly reducing overall process yield.
Table 3: Commercial Sourcing Options for Pharmaceutical Synthesis
Supplier | Catalog Number | Purity Specification | Packaging | Pricing |
---|---|---|---|---|
TCI Chemical | D4713 | >98.0% (GC) | 5g | $41 |
TCI Chemical | D4713 | >98.0% (GC) | 25g | $138 |
AK Scientific | P730 | Technical Grade | 1g | $20 |
Biosynth Carbosynth | FD22513 | Intermediate Grade | 10g | $50 |
Santa Cruz Biotechnology | sc-213288 | Deuterated (d3) Version | 5mg | $360 |
The intermediate's synthetic versatility extends beyond Lercanidipine, serving as a building block for novel dihydropyridine derivatives described in research literature [3]. Recent medicinal chemistry investigations explore structural analogs for improved tissue selectivity in hypertension treatment, leveraging the established synthetic pathways originally developed for this compound. The deuterated version (1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3) enables detailed pharmacokinetic and metabolic studies through isotope tracing techniques, highlighting the molecule's continuing relevance in advanced pharmaceutical development [5]. These research directions underscore how this structurally sophisticated intermediate remains central to innovation in cardiovascular drug discovery nearly three decades after its initial implementation.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: